1-Azido-3-[(2-methylpropyl)sulfanyl]propane
Description
Properties
IUPAC Name |
1-(3-azidopropylsulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-7(2)6-11-5-3-4-9-10-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASRBPJNPLSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 1-Azido-3-[(2-methylpropyl)sulfanyl]propane
Chemical Structure and Properties
- Chemical Formula : C₅H₁₃N₃S
- Molecular Weight : 145.25 g/mol
- Functional Groups : Azide (-N₃), Thioether (-S-)
This compound features an azide group, which is known for its reactivity and potential applications in click chemistry, as well as a thioether moiety that may contribute to its biological interactions.
Antimicrobial Properties
Compounds containing azide groups often exhibit antimicrobial properties due to their ability to disrupt cellular processes. The thioether component may enhance this activity by interacting with sulfhydryl groups in proteins, potentially leading to inhibition of microbial growth.
Cytotoxicity
Research on similar azide-containing compounds suggests they may possess cytotoxic effects against various cancer cell lines. The mechanism is often linked to the generation of reactive nitrogen species (RNS) upon decomposition, which can induce apoptosis in cancer cells.
- Reactive Nitrogen Species Generation : Upon activation, azides can release nitrogen gas and reactive intermediates that may damage cellular components.
- Interaction with Cellular Proteins : The thioether group may facilitate binding to proteins through nucleophilic attack, altering protein function and signaling pathways.
Case Studies
While specific studies on This compound are lacking, related compounds have been investigated:
- Azide Derivatives : Research has shown that azide derivatives can inhibit bacterial growth by disrupting cell wall synthesis.
- Thioether Compounds : Studies indicate that thioether compounds can exhibit antioxidant properties, which may protect cells from oxidative stress.
Summary of Findings
| Property | Description |
|---|---|
| Antimicrobial Activity | Potentially effective against bacteria due to disruption of cellular processes. |
| Cytotoxicity | May induce apoptosis in cancer cells through RNS generation. |
| Mechanism | Involves reactive intermediates and protein interactions via thioether functionality. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Functional Group Influence :
- The thioether group in the target compound provides greater stability compared to 3-azidopropanenitrile , where the nitrile group destabilizes the azide .
- Unlike 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane , the target compound’s thioether group reduces hydrophilicity, making it more suitable for lipid-rich environments .
Reactivity :
- The absence of electron-withdrawing groups (e.g., nitrile or sulfonamide) in the target compound suggests slower decomposition kinetics compared to 3-azidopropanenitrile or 3-azido-1-propanesulfonamide .
- Thioethers may participate in radical-mediated reactions (e.g., thiol-ene click chemistry), expanding utility beyond typical azide applications .
Applications :
- This compound ’s balanced lipophilicity and stability could favor its use in drug delivery systems or elastomer crosslinking.
- In contrast, 3-azido-1-propanesulfonamide ’s sulfonamide group enhances water solubility, making it preferable for aqueous-phase bioconjugation .
Research Findings and Limitations
- Synthesis Challenges : Alkyl azides like the target compound require controlled conditions to avoid explosive decomposition, a common issue with low-molecular-weight azides .
- Thermal Stability : Preliminary data suggest the thioether group slightly stabilizes the azide moiety compared to ether-linked analogs, but systematic studies are lacking.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Azido-3-[(2-methylpropyl)sulfanyl]propane typically involves two main steps:
- Introduction of the sulfanyl (thioether) group with the 2-methylpropyl substituent.
- Subsequent or simultaneous introduction of the azido group at the 1-position of the propane chain.
This approach ensures selective functionalization and avoids side reactions such as over-oxidation or rearrangement.
Preparation of the Sulfanyl Intermediate
The sulfanyl group with the 2-methylpropyl substituent is generally introduced by nucleophilic substitution reactions involving thiols or thiolate anions with appropriate alkyl halides.
- Start with 3-halopropane (e.g., 3-bromopropane or 3-chloropropane) as the backbone.
- React with 2-methylpropane-1-thiol (isobutyl mercaptan) or its thiolate salt.
- The reaction proceeds via an SN2 mechanism, substituting the halogen with the sulfanyl group.
This step is often carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of thiols to disulfides.
One-Pot or Sequential Methods
Some synthetic routes combine the above steps in a one-pot fashion or in sequential steps with intermediate purification.
- Sequential method: First prepare 3-(2-methylpropylthio)propyl halide, purify, then react with sodium azide.
- One-pot method: React 3-halopropane with 2-methylpropane-1-thiol and sodium azide simultaneously or in sequence without isolation of intermediates.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for azide substitution due to their ability to solubilize sodium azide and facilitate SN2 reactions.
- Temperature: Moderate heating (50–80 °C) is often applied to increase reaction rates.
- Time: Reaction times vary from several hours to overnight depending on substrate reactivity.
- Inert atmosphere: To prevent oxidation of thiols and azides, reactions are often conducted under nitrogen or argon.
- Purification: Flash chromatography or recrystallization is used to purify the final azido sulfanyl propane compound.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfanyl substitution | 3-halopropane + 2-methylpropane-1-thiol | THF or EtOH | RT to 60 °C | 4–12 h | 70–85 | Inert atmosphere recommended |
| Azide substitution | Sulfanyl-propane halide + NaN3 | DMF or DMSO | 50–80 °C | 6–24 h | 65–90 | Polar aprotic solvent required |
| One-pot synthesis (optional) | 3-halopropane + 2-methylpropane-1-thiol + NaN3 | DMF | 60 °C | 12–24 h | 60–80 | Requires careful control |
Research Findings and Analytical Characterization
- The azide substitution proceeds with high regioselectivity at the primary carbon.
- Side reactions such as elimination or rearrangement are minimal under controlled conditions.
- The sulfanyl group remains intact during azide introduction, indicating good chemoselectivity.
Final products are characterized by techniques including:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$, $$^{13}C$$ NMR confirm substitution patterns.
- Infrared Spectroscopy (IR): Characteristic azide stretch near 2100 cm$$^{-1}$$.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.
- Elemental Analysis: Confirms purity and composition.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Azido-3-[(2-methylpropyl)sulfanyl]propane to improve yield and purity?
- Methodological Answer: Synthesis optimization involves stepwise control of reaction parameters. For azide-containing compounds, a two-step procedure is common: (i) introducing the sulfanyl group via nucleophilic substitution using 2-methylpropyl thiol, followed by (ii) azide substitution under controlled temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC ensures purity. Monitor intermediates using thin-layer chromatography (TLC) and characterize final products via -NMR and FT-IR to confirm functional groups .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- -NMR and -NMR : Identify proton environments and carbon frameworks, focusing on the azide (-N) and sulfide (-S-) groups.
- FT-IR : Confirm azide stretches (~2100 cm) and sulfide C-S bonds (~650 cm) (see similar analyses in ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHNS).
- X-ray Crystallography : For crystalline samples, SHELX software (e.g., SHELXL) refines structural parameters, resolving bond lengths and angles .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the azide group in this compound under different reaction conditions?
- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for azide reactions, such as Huisgen cycloadditions. Calculate activation energies to compare reactivity in polar (DMSO) vs. non-polar (toluene) solvents. Molecular dynamics (MD) simulations assess steric effects from the bulky 2-methylpropyl group. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in thermal stability data for azide-containing compounds like this compound?
- Methodological Answer: Contradictions arise from varying experimental conditions. Standardize protocols:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
- Thermogravimetric Analysis (TGA) : Quantify mass loss rates at 5–10°C/min increments.
- Kinetic Stability Studies : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Compare results with structurally similar azides (e.g., 1-Azido-3-(methylsulfanyl)propane; see ) to identify substituent effects .
Q. How to design experiments to study thiol-azide coupling reactions involving this compound?
- Methodological Answer:
- Reaction Design : Use this compound as a model for strain-promoted azide-alkyne cycloadditions (SPAAC). Optimize catalyst-free conditions by varying solvent polarity (e.g., DMF vs. THF) and temperature.
- Monitoring : Employ -NMR to track azide consumption or in-situ FT-IR to detect triazole formation (~1450 cm).
- Control Experiments : Compare reaction rates with/without the 2-methylpropyl group to assess steric hindrance. Reference analogous sulfanyl-azide systems (e.g., ) for mechanistic insights .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?
- Methodological Answer:
- Step 1 : Re-examine computational parameters (e.g., solvent dielectric constant in DFT) to align with experimental conditions.
- Step 2 : Verify sample purity via HPLC (>95%) to rule out impurities affecting spectra.
- Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy for azide confirmation if FT-IR is ambiguous).
- Step 4 : Consult crystallographic data (if available) to resolve bond-length discrepancies .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep at -20°C in amber vials to prevent photodegradation and thermal decomposition.
- Handling : Use explosion-proof equipment; avoid contact with heavy metals or strong acids to prevent violent decomposition.
- Waste Disposal : Quench excess azide with 10% sodium nitrite in acidic conditions before disposal. Reference safety protocols from for sulfonic acid analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
